![molecular formula C11H11NO B3358318 1-(5-Methyl-1H-indol-1-yl)ethan-1-one CAS No. 78827-85-7](/img/structure/B3358318.png)
1-(5-Methyl-1H-indol-1-yl)ethan-1-one
Overview
Description
1-(5-Methyl-1H-indol-1-yl)ethan-1-one, also known as 5-MeO-AMT, is a psychoactive substance that belongs to the tryptamine class of compounds. It is a derivative of the naturally occurring indole alkaloid, tryptamine, and has been used for both recreational and research purposes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1H-indol-1-yl)ethan-1-one is not fully understood, but it is believed to involve the activation of serotonin receptors in the brain. Specifically, it is thought to act as a partial agonist at the 5-HT2A receptor, which leads to the release of neurotransmitters such as dopamine and norepinephrine. This release of neurotransmitters can result in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(5-Methyl-1H-indol-1-yl)ethan-1-one are similar to those of other tryptamine compounds. It has been shown to induce psychedelic effects, including altered perception, visual hallucinations, and changes in mood and cognition. It has also been reported to cause physical effects such as increased heart rate and blood pressure, pupil dilation, and tremors.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(5-Methyl-1H-indol-1-yl)ethan-1-one in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A receptor. This makes it a useful tool for studying the effects of serotonin on the central nervous system. However, one limitation of using 1-(5-Methyl-1H-indol-1-yl)ethan-1-one is its potential for abuse and toxicity. It is important to handle this compound with care and to use it only in a controlled laboratory setting.
Future Directions
There are several future directions for research on 1-(5-Methyl-1H-indol-1-yl)ethan-1-one. One area of interest is its potential therapeutic uses. It has been suggested that 1-(5-Methyl-1H-indol-1-yl)ethan-1-one may have antidepressant and anxiolytic effects, and further research is needed to explore this potential. Another area of interest is its effects on the immune system. Recent studies have suggested that 1-(5-Methyl-1H-indol-1-yl)ethan-1-one may have immunomodulatory effects, and further research is needed to explore this potential as well.
In conclusion, 1-(5-Methyl-1H-indol-1-yl)ethan-1-one, or 1-(5-Methyl-1H-indol-1-yl)ethan-1-one, is a psychoactive compound that has been used for both recreational and research purposes. Its high affinity for serotonin receptors makes it a useful tool for studying the effects of serotonin on the central nervous system. However, its potential for abuse and toxicity must be taken into consideration when handling this compound. Further research is needed to explore its potential therapeutic uses and effects on the immune system.
Scientific Research Applications
1-(5-Methyl-1H-indol-1-yl)ethan-1-one has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is involved in the regulation of mood, perception, and cognition. 1-(5-Methyl-1H-indol-1-yl)ethan-1-one has also been shown to have affinity for other serotonin receptors, including 5-HT1A and 5-HT2C.
properties
IUPAC Name |
1-(5-methylindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-11-10(7-8)5-6-12(11)9(2)13/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEOBALOPJFJOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543827 | |
Record name | 1-(5-Methyl-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl-1H-indol-1-yl)ethan-1-one | |
CAS RN |
78827-85-7 | |
Record name | 1-(5-Methyl-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60543827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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